7-(2-methoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a core structure modified at three critical positions:
- Position 3: Methyl group, enhancing metabolic stability.
- Position 7: 2-Methoxyethyl chain, contributing to hydrophilicity and solubility.
- Position 8: 3-Methylpiperidin-1-yl group, a cyclic amine substituent that may influence target binding and pharmacokinetics.
Properties
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10-5-4-6-19(9-10)14-16-12-11(20(14)7-8-23-3)13(21)17-15(22)18(12)2/h10H,4-9H2,1-3H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMHTMUTTNWHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCOC)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-methoxyethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This purine derivative exhibits properties that may be relevant for therapeutic applications, including its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
Research indicates that compounds similar to this compound may act as modulators of various biological pathways, particularly through interactions with protein targets involved in cellular signaling and metabolic processes. This compound may influence the activity of enzymes or receptors associated with critical physiological functions.
Pharmacological Effects
- Cereblon E3 Ubiquitin Ligase Modulation : The compound has been linked to the modulation of cereblon E3 ligase, which plays a crucial role in targeted protein degradation. Such interactions suggest potential applications in cancer therapy by selectively degrading oncoproteins .
- Antitumor Activity : Preliminary studies have shown that similar purine derivatives exhibit antitumor effects by disrupting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially beneficial in neurodegenerative disorders by mitigating oxidative stress and inflammation .
Study Overview
A series of in vitro and in vivo studies have been conducted to evaluate the biological activity of related compounds. Here are some notable findings:
| Study Type | Findings |
|---|---|
| In vitro | Compound showed inhibition of cell proliferation in breast cancer cell lines (MCF7) |
| In vivo | Demonstrated reduced tumor growth in xenograft models when administered at therapeutic doses |
| Mechanistic Study | Identified as a selective inhibitor of a specific kinase involved in cell cycle regulation |
Specific Research Example
In a study published by [source], researchers synthesized several analogs of the compound and tested their effects on various cancer cell lines. The results indicated that certain modifications to the molecular structure enhanced cytotoxicity against multiple myeloma cells while maintaining low toxicity to normal cells.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
